2-Bromo-6-trifluoromethylnaphthalene

Overview

Description

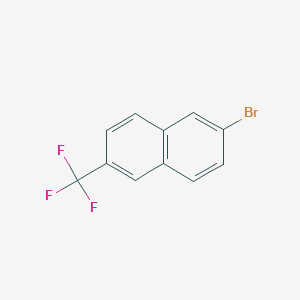

2-Bromo-6-trifluoromethylnaphthalene is an organic compound with the molecular formula C₁₁H₆BrF₃ It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-trifluoromethylnaphthalene typically involves the bromination of 6-trifluoromethylnaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-trifluoromethylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are typically used in this reaction.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted naphthalenes .

Scientific Research Applications

2-Bromo-6-trifluoromethylnaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-trifluoromethylnaphthalene involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-6-methylnaphthalene: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-Bromo-6-chloronaphthalene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

2-Bromo-6-fluoronaphthalene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness

2-Bromo-6-trifluoromethylnaphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where the trifluoromethyl group can enhance the stability and reactivity of the resulting products .

Biological Activity

2-Bromo-6-trifluoromethylnaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a bromine atom and a trifluoromethyl group at specific positions on the naphthalene ring. Its molecular formula is . This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its reactivity and selectivity, allowing it to modulate the activity of specific proteins involved in cellular processes. This modulation can lead to therapeutic effects, making it a candidate for drug development.

Research Findings

Recent studies have highlighted several key areas of biological activity:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases or phosphatases, which are critical in signal transduction pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison with similar compounds can be useful. Below is a table summarizing the biological activities of related naphthalene derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, apoptosis induction |

| 2-Bromo-6-methoxynaphthalene | Anti-inflammatory | COX inhibition, cytokine modulation |

| 1-Bromo-6-(trifluoromethyl)naphthalene | Enzyme modulation | Interaction with receptor sites |

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the effects of this compound on various cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer models. The mechanism was attributed to the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. Using an animal model of arthritis, researchers observed that administration of this compound resulted in decreased swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in affected tissues .

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPILDOVQQYRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.